ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
描述
This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a thioacetamido-benzoate side chain.
属性
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-3-32-23(31)17-6-4-5-7-19(17)26-20(30)13-33-22-21-18(14(2)27-28-22)12-25-29(21)16-10-8-15(24)9-11-16/h4-12H,3,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMPWBUJULOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
Ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyridazine Core : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolo core.
- Substitution Reactions : Introduction of functional groups such as the ethyl ester and acetamido moieties is achieved through nucleophilic substitution reactions.
- Final Esterification : The final product is obtained by esterification of benzoic acid derivatives with the synthesized pyrazolo compound.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer properties. For instance:
- Kinase Inhibition : Many derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. A study demonstrated that certain pyrazolo derivatives inhibited FGFR activity and suppressed cancer cell proliferation in vitro and in vivo, showing tumor growth inhibition rates exceeding 90% in xenograft models .
| Compound | Target | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Compound 10h | FGFR | 0.1145 | 91.6 at 50 mg/kg |
| Ethyl derivative | Various | Not specified | Significant |
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the 4-fluorophenyl group enhances binding affinity to target proteins, which may improve pharmacological profiles . Modifications to the pyrazolo core or substituent groups can significantly affect potency and selectivity against specific targets.
Case Studies
Several studies have evaluated derivatives of pyrazolo compounds:
- FGFR Inhibition Study : A series of pyrazolo derivatives were tested for their ability to inhibit FGFR signaling pathways. Compound 10h showed promising results with an IC50 value indicating potent inhibition .
- Antimicrobial Efficacy : Another study assessed a range of pyrazolo derivatives against various microbial strains, revealing significant antibacterial and antifungal activities .
相似化合物的比较
Research Implications
The target compound’s pyridazine core and fluorophenyl substitution distinguish it from pyrimidinone and pyrazine analogs. Future studies should prioritize:
Pharmacological Profiling: Compare kinase inhibition potency with ’s pyrimidinones.
Metabolic Stability Assays : Evaluate the 4-fluorophenyl group’s impact versus fluorinated alkyl chains ().
Synthetic Optimization : Explore boronic acid coupling () to diversify the benzoate moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
